4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid;hydrochloride
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Overview
Description
4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aminomethyl group, a fluorine atom, and a carboxylic acid group attached to a cyclohexane ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of cyclohexane derivatives followed by the introduction of the aminomethyl group and carboxylation. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures that the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid;hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The fluorine atom and the aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as its role in drug development and pharmacological studies, is ongoing.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated cyclohexane derivatives and aminomethyl-substituted carboxylic acids. Examples include:
- 4-(Aminomethyl)-4-chlorocyclohexane-1-carboxylic acid
- 4-(Aminomethyl)-4-bromocyclohexane-1-carboxylic acid
Uniqueness
What sets 4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid;hydrochloride apart is the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(aminomethyl)-4-fluorocyclohexane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2.ClH/c9-8(5-10)3-1-6(2-4-8)7(11)12;/h6H,1-5,10H2,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYICSYVTJSMFAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)(CN)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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